molecular formula C25H27N5O3 B2994455 N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzenesulfonamide CAS No. 1112418-42-4

N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzenesulfonamide

Cat. No.: B2994455
CAS No.: 1112418-42-4
M. Wt: 445.523
InChI Key: XJVUIABQDSRMPO-UHFFFAOYSA-N
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Description

“N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzenesulfonamide” is a compound that belongs to the class of organic compounds known as oxadiazoles . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .


Synthesis Analysis

The synthesis of oxadiazoles involves the cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold . N- and S-alkyl derivatives were synthesized from 5-phenyl-1,3,4-oxadiazole-2-thiones and alkyl halides .


Molecular Structure Analysis

The structure of oxadiazoles was elucidated by 1H and 13C NMR, as well as X-ray diffraction (XRD) analysis . Based on XRD and DFT data, the aromaticity of the 1,3,4-oxadiazole ring was estimated .


Chemical Reactions Analysis

Oxadiazoles have shown a wide range of chemical reactions. They have been utilized as high energy molecules or energetic materials, ionic salts, and pharmaceutical compounds . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .

Scientific Research Applications

Antimicrobial and Anti-HIV Activity

Research has demonstrated that derivatives of benzenesulfonamides, including those bearing the 1,3,4-oxadiazole moiety, have been synthesized and evaluated for their antimicrobial and anti-HIV activities. These compounds were prepared through a process of chlorosulfonation, and their structures were confirmed using physical and spectral data. Initial screenings have shown promising results in terms of antimicrobial and anti-HIV properties, suggesting potential applications in the development of new therapeutic agents (Iqbal et al., 2006).

Anti-Inflammatory and Antioxidant Properties

A series of novel compounds, including those similar to N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzenesulfonamide, have been synthesized and evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These compounds have shown to exhibit significant biological activities, with certain derivatives demonstrating potential as anti-inflammatory and analgesic agents without causing significant tissue damage in liver, kidney, colon, and brain, compared to controls (Küçükgüzel et al., 2013).

Anticancer Activity

Novel 2-(benzylthio)-4-chloro-5-(1,3,4-oxadiazol-2-yl)benzenesulfonamide derivatives have been synthesized and evaluated for their in vitro anticancer activity against a full panel of NCI-60 cell lines. Many of these compounds exhibited antiproliferative activity, highlighting the potential of such derivatives in cancer research (Brożewicz & Sławiński, 2012).

Carbonic Anhydrase Inhibition

Compounds incorporating the benzenesulfonamide scaffold have been synthesized and assessed for their inhibitory effects on carbonic anhydrase I and II. The research found that certain derivatives displayed significant inhibitory activity, suggesting potential applications in treating conditions where carbonic anhydrase activity is implicated (Gul et al., 2016).

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O3/c1-17-4-7-19(8-5-17)20-9-11-23-27-28-24(30(23)29-20)12-13-25(31)26-15-14-18-6-10-21(32-2)22(16-18)33-3/h4-11,16H,12-15H2,1-3H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJVUIABQDSRMPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=NN=C3CCC(=O)NCCC4=CC(=C(C=C4)OC)OC)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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